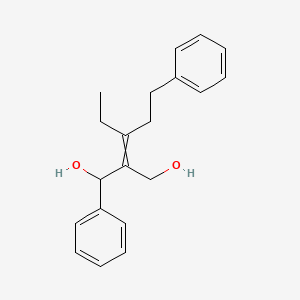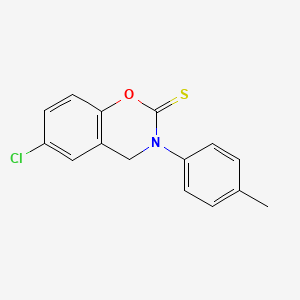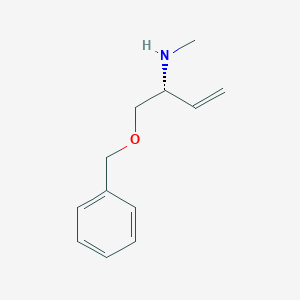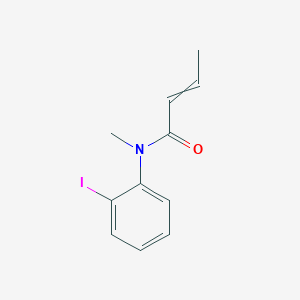![molecular formula C12H10FNS B12603039 Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- CAS No. 646502-88-7](/img/structure/B12603039.png)
Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-: is an organic compound with the molecular formula C12H10FNS. This compound is characterized by the presence of a benzenamine group substituted with a fluorine atom and a thienyl group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- typically involves the reaction of 2-fluorobenzenamine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom or the thienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Industrially, Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 2-fluoro-N-[1-(2-thienyl)methylidene]-
- Benzenamine, 2-chloro-N-[1-(2-thienyl)ethylidene]-
- Benzenamine, 2-bromo-N-[1-(2-thienyl)ethylidene]-
Comparison: Compared to its analogs, Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]- exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity and interactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its chloro, bromo, and methylidene counterparts.
Eigenschaften
CAS-Nummer |
646502-88-7 |
|---|---|
Molekularformel |
C12H10FNS |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-1-thiophen-2-ylethanimine |
InChI |
InChI=1S/C12H10FNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-8H,1H3 |
InChI-Schlüssel |
SKJOAYSGGMLVRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1F)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)


![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)

![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)


![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)


![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)

